molecular formula C25H24N4O3S B11964395 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B11964395
M. Wt: 460.5 g/mol
InChI Key: UBKHLYANWPDCRK-VULFUBBASA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C25H24N4O3S and a molecular weight of 460.559 g/mol . This compound is known for its unique structure, which includes a benzimidazole moiety, a methoxyphenyl group, and an acetohydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of both benzimidazole and acetohydrazide functionalities. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H24N4O3S/c1-17-10-12-18(13-11-17)15-29-21-8-4-3-7-20(21)27-25(29)33-16-23(30)28-26-14-19-6-5-9-22(32-2)24(19)31/h3-14,31H,15-16H2,1-2H3,(H,28,30)/b26-14+

InChI Key

UBKHLYANWPDCRK-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC=C4)OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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